molecular formula C22H16N6O B1574410 RDEA-436

RDEA-436

Cat. No.: B1574410
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Description

Significance of the Mitogen-Activated Protein Kinase (MAPK) Pathway in Cellular Regulation

The RAS/RAF/MEK/ERK pathway is a highly conserved signaling module essential for normal cellular function. nih.govindustryweek.com It is activated by a wide array of extracellular stimuli, including growth factors and mitogens, which bind to receptor tyrosine kinases on the cell surface. astrazeneca.comnih.gov This binding initiates a phosphorylation cascade that ultimately activates the terminal kinase, ERK.

The activation of the RAS/RAF/MEK/ERK pathway triggers a multitude of cellular processes crucial for normal development and homeostasis. researchgate.netnih.govfirstwordpharma.com Activated ERK can translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that drive cell proliferation, differentiation into specialized cell types, and the promotion of cell survival by inhibiting apoptotic signals. researchgate.netresearchgate.netnih.gov This signaling cascade is, therefore, integral to tissue development, maintenance, and repair.

Given its central role in promoting cell growth and survival, it is not surprising that aberrant activation of the RAS/RAF/MEK/ERK pathway is a frequent event in various diseases. researchgate.netnih.govascopubs.org In oncogenesis, mutations in genes encoding components of this pathway, such as RAS and BRAF, are found in a significant percentage of human cancers, including melanoma, colorectal cancer, and pancreatic cancer. nih.govveeva.com These mutations often lead to constitutive activation of the pathway, resulting in uncontrolled cell proliferation and resistance to apoptosis, which are hallmarks of cancer. researchgate.netnih.govnih.gov Beyond cancer, dysregulation of this pathway has also been implicated in inflammatory conditions. manufacturingchemist.comcancer.govaacrjournals.org

Development of MEK Inhibitors as a Therapeutic Strategy

The central role of MEK (Mitogen-activated protein kinase kinase) as a critical kinase downstream of RAS and RAF has made it an attractive target for therapeutic intervention. nih.govnih.gov As MEK is a direct and specific activator of ERK, its inhibition offers a strategic point to block the entire signaling cascade. nih.gov

Historical Context of MAPK Pathway Inhibitors

The pursuit of MAPK pathway inhibitors began with the recognition of the pathway's significance in cancer. Early efforts focused on developing compounds that could block the activity of various kinases in the cascade. The first generation of MEK inhibitors demonstrated the potential of this therapeutic approach. However, the development of more potent and selective second-generation inhibitors marked a significant advancement in the field, offering improved pharmacological properties.

RDEA-436 as a Second-Generation Mitogen-Activated ERK Kinase Inhibitor

RDEA-436 emerged as a novel, second-generation MEK inhibitor with promising preclinical characteristics. Developed by Ardea Biosciences, it was identified as a potent and selective inhibitor of MEK1 and MEK2.

X-ray crystallography studies revealed that RDEA-436 binds to an allosteric pocket in the MEK enzyme, a characteristic of many second-generation MEK inhibitors. This non-ATP-competitive mode of inhibition contributes to its selectivity. In enzymatic assays, RDEA-436 demonstrated potent inhibition of MEK1 and MEK2 with IC50 values of 11 nM and 23 nM, respectively.

Inhibition of MEK1 and MEK2 by RDEA-436
EnzymeIC50 (nM)
MEK111
MEK223

The cellular potency of RDEA-436 was assessed by measuring the inhibition of phospho-ERK levels in human melanoma cells. In the presence of 50% human serum, RDEA-436 exhibited an EC50 of 57 nM, demonstrating greater potency compared to other MEK inhibitors of its time, such as PD-325901 and ARRY-142886, under the same conditions.

Cellular Potency of MEK Inhibitors in 50% Human Serum
CompoundEC50 (nM)
RDEA-43657
PD-325901189
ARRY-142886422

In various human cancer cell lines, including melanoma and colon cancer, RDEA-436 effectively inhibited cell proliferation. Flow cytometry analysis indicated that the compound induced a G1/S phase cell cycle arrest in melanoma cells.

Inhibition of Anchorage-Dependent Proliferation by RDEA-436 (GI50 in nM)
Cell LineCancer TypeGI50 (nM)
A375Melanoma8
SK-Mel-28Melanoma13
Colo205Colon Cancer12
HT29Colon Cancer9

Pharmacokinetic studies in animal models showed that RDEA-436 had good oral bioavailability, with 85% in mice and 29% in rats. Importantly, it exhibited low penetration into the central nervous system, which could potentially minimize certain side effects.

Following promising preclinical data and a human micro-dose study, RDEA-436 was selected for clinical development. However, publicly available information on its subsequent clinical trial progress is limited, and its development appears to have been discontinued (B1498344) for commercial reasons, a fate not uncommon for many promising drug candidates in the pharmaceutical industry. The acquisition of Ardea Biosciences by AstraZeneca in 2012 likely led to a reprioritization of their development pipeline.

Properties

Molecular Formula

C22H16N6O

Appearance

Solid powder

Synonyms

RDEA436;  RDEA-436;  RDEA 436.; NONE

Origin of Product

United States

Molecular and Biochemical Mechanism of Rdea 436 Action

Target Identification and Selectivity Profile of RDEA-436

RDEA-436 exhibits a remarkable degree of specificity for MEK1 and MEK2, differentiating it from inhibitors that target multiple kinases. corporate-ir.netbiospace.comaacrjournals.org

RDEA-436 demonstrates potent inhibitory activity against both MEK1 and MEK2 kinase functions. In radiometric enzyme assays, which measure the inhibition of MEK-mediated phosphorylation of ERK, RDEA-436 yielded half-maximal inhibitory concentration (IC50) values of 11 nM for MEK1 and 23 nM for MEK2. corporate-ir.netaacrjournals.org

Table 1: RDEA-436 IC50 Values for MEK1 and MEK2 Kinase Inhibition

Target KinaseIC50 (nM)Assay Method
MEK111Radiometric Enzyme Assay (ERK phosphorylation) corporate-ir.netaacrjournals.org
MEK223Radiometric Enzyme Assay (ERK phosphorylation) corporate-ir.netaacrjournals.org

In cellular contexts, specifically in A375 human melanoma cells, RDEA-436 inhibited MEK activity with half-maximal effective concentration (EC50) values ranging from 2.7-4.8 nM when tested in the presence of 1% serum. Increasing the serum concentration to 50% led to a shift in EC50 values, ranging from 28-121 nM. Notably, in the presence of 50% human serum, RDEA-436 demonstrated superior potency compared to other MEK inhibitors like PD-325901 and ARRY-142886, with an EC50 of 57 nM. corporate-ir.netaacrjournals.org

To ascertain its selectivity across the kinome, RDEA-436 underwent screening against an extensive panel of 210 kinases. The results revealed that only MEK1 and MEK2 were significantly inhibited by RDEA-436 at a concentration of 10 µM, underscoring its exceptional target specificity. corporate-ir.netaacrjournals.org This high degree of selectivity is a characteristic feature of allosteric MEK inhibitors, which typically engage a unique binding pocket distinct from the ATP-binding site. nih.govnih.gov

Allosteric Binding Mode of RDEA-436 to MEK

The allosteric binding mode of MEK inhibitors, including RDEA-436, is a key determinant of their high selectivity and mechanism of action. nih.govnews-medical.netnih.gov

RDEA-436 functions as a non-ATP competitive inhibitor of MEK. corporate-ir.netbiospace.com Unlike ATP-competitive inhibitors that directly compete with ATP for binding to the enzyme's active site, allosteric inhibitors such as RDEA-436 bind to a separate, distinct site on the enzyme. This binding event induces a conformational change within MEK, effectively locking the enzyme into a catalytically inactive state and preventing its phosphorylation and activation by upstream kinases like Raf. news-medical.netnih.govmdpi.com This non-competitive mechanism ensures that RDEA-436 does not interfere with the ATP-binding sites of other kinases, thereby contributing to its observed selectivity. nih.govnih.gov

Structural investigations, including X-ray crystallography studies of the complex formed by MEK1, ATP, Mg, and RDEA-436, have provided critical insights into its binding. These studies confirmed that RDEA-436 occupies an allosteric pocket within the MEK enzyme. corporate-ir.netaacrjournals.org The electron density of RDEA-436 was calculated following its docking into MEK1 (PDB 1S9F), further substantiating its interaction with this specific allosteric site. corporate-ir.net Allosteric MEK inhibitors function by stabilizing the MEK activation loop in a conformation that is resistant to the dual phosphorylation by BRAF, a crucial step required for full MEK activation. nih.gov

Downstream Biochemical Consequences of MEK Inhibition by RDEA-436

The primary biochemical outcome of MEK inhibition by RDEA-436 is the profound suppression of ERK phosphorylation. MEK1 and MEK2 are the direct kinases responsible for phosphorylating ERK1 and ERK2, which are the ultimate downstream effectors of the MAPK pathway. corporate-ir.netaacrjournals.orgnih.govnews-medical.netmdpi.com Consequently, the inhibition of MEK by RDEA-436 directly leads to a significant reduction in the levels of phosphorylated ERK, thereby effectively disrupting the signal transduction through the entire RAS/RAF/MEK/ERK pathway. corporate-ir.netaacrjournals.orgnews-medical.netstemcell.com

In experimental settings, such as in A375 human melanoma cells, ELISA analysis of cellular phospho-ERK levels was employed to precisely quantify the efficacy of RDEA-436 in inhibiting MEK activity. corporate-ir.netaacrjournals.org This targeted inhibition of ERK phosphorylation can instigate various cellular effects, including the induction of G1/S phase cell cycle arrest, as has been observed in A375 cells treated with RDEA-436. aacrjournals.org

It is noteworthy that while MEK inhibition effectively inactivates ERK1/2, it can concurrently relieve a negative feedback loop that normally inhibits Raf, potentially leading to an activation of upstream signaling components. nih.govnews-medical.netnih.gov Nevertheless, the allosteric binding mechanism of MEK inhibitors like RDEA-436 is specifically designed to maintain a high degree of specificity for MEK, ensuring that other cellular signaling pathways remain largely unaffected. news-medical.net

Compound Names and PubChem CIDs

Preclinical Biological Efficacy and Cellular Pharmacodynamics

In Vitro Cellular Activity of RDEA-436

RDEA-436 demonstrates significant inhibitory effects on cancer cell proliferation and modulates key cellular pathways crucial for tumor growth and survival.

Inhibition of Anchorage-Dependent and Anchorage-Independent Cell Proliferation in Cancer Cell Lines

RDEA-436 has been shown to inhibit the proliferation of several human cancer cell lines. In anchorage-dependent proliferation assays, RDEA-436 exhibited mean GI50 values of 8 nM in A375 (melanoma), 13 nM in SK-Mel-28 (melanoma), 12 nM in Colo205 (colon cancer), and 9 nM in HT29 (colon cancer) cells nih.gov. Furthermore, RDEA-436 effectively inhibited anchorage-independent growth, a hallmark of transformed cells, with GI50 values of 2 nM in both A375 and Colo205 cell lines nih.gov.

Table 1: In Vitro Inhibition of Anchorage-Dependent Cell Proliferation by RDEA-436

Cell Line (Cancer Type)Mean GI50 (nM)
A375 (Melanoma)8
SK-Mel-28 (Melanoma)13
Colo205 (Colon Cancer)12
HT29 (Colon Cancer)9

Table 2: In Vitro Inhibition of Anchorage-Independent Cell Growth by RDEA-436

Cell Line (Cancer Type)GI50 (nM)
A375 (Melanoma)2
Colo205 (Colon Cancer)2

Induction of Cell Cycle Arrest (e.g., G1/S Phase) in Responsive Cells

Analysis by flow cytometry revealed that RDEA-436 treatment led to a G1/S phase arrest in A375 human melanoma cells nih.gov. The cell cycle is a tightly regulated process essential for cell proliferation, and its dysregulation is a characteristic of cancer google.comgoogleapis.com. Arresting the cell cycle at the G1/S phase can prevent cells from entering the DNA synthesis phase, thereby inhibiting proliferation googleapis.comresearchgate.net.

Modulation of Key Cellular Pathways Implicated in Proliferation and Apoptosis

RDEA-436 functions as a potent and highly selective inhibitor of MEK1 and MEK2, two kinases within the critical RAS/RAF/MEK/ERK signaling pathway nih.gov. This pathway is fundamentally involved in regulating cell proliferation, differentiation, and survival, and its aberrant activation is frequently observed in human tumors nih.gov.

In cellular assays, RDEA-436 demonstrated potent inhibition of MEK activity, as measured by the reduction of cellular phospho-ERK levels. In A375 human melanoma cells, RDEA-436 inhibited MEK activity with EC50 values ranging from 2.7 to 4.8 nM in the presence of 1% serum nih.gov. When the serum concentration was increased to 50%, the EC50 values shifted to 28-121 nM, a phenomenon also observed with other MEK inhibitors like PD-325901 and ARRY-142886, though the magnitude of the shift varied by serum species nih.gov. Of 210 kinases tested, RDEA-436 significantly inhibited only MEK1 and MEK2 at a concentration of 10 µM, highlighting its high selectivity nih.gov. MEK inhibition is known to play a crucial role in cancer cell proliferation, apoptosis, and metastasis. Apoptosis, or programmed cell death, is a vital process for removing unwanted cells, and its dysregulation contributes to diseases like cancer google.com.

Table 3: MEK Inhibition (EC50 Values) by RDEA-436 in A375 Cells

Serum ConcentrationEC50 (nM) Range
1%2.7 - 4.8
50%28 - 121

In Vivo Preclinical Efficacy Studies

Preclinical studies in animal models have provided insights into the anti-tumor activity and pharmacodynamic effects of RDEA-436.

Evaluation of Pharmacodynamic Markers in Preclinical Models (e.g., pERK Levels in Tumor, Lung, and Brain Tissues)

The inhibition of cellular MEK activity by RDEA-436 was confirmed in preclinical models by measuring pERK levels nih.gov. Phospho-ERK (pERK) is a direct pharmacodynamic marker, indicating the downstream inhibition of the MEK/ERK pathway. Furthermore, pharmacokinetic analysis in rats demonstrated that a 5 mg/kg oral dose of RDEA-436 resulted in a plasma Area Under the Curve (AUC) of 8.27 hrµg/mL nih.gov. Importantly, the AUC levels in brain tissue were considerably lower at 1.05 hrµg/mL, suggesting a low potential for central nervous system (CNS) penetration nih.gov. This characteristic is significant for a MEK inhibitor, as high CNS penetration can be associated with adverse effects nih.gov.

Assessment of Anti-Inflammatory Efficacy in Animal Models (e.g., Pristane-Induced Arthritis)

RDEA-436 is recognized as a second-generation, potent, and highly selective inhibitor of mitogen-activated ERK kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is critically involved in various cellular processes, including proliferation, apoptosis, and inflammation medkoo.comaacrjournals.org. Given MEK's role in inflammatory responses, RDEA-436 has been investigated for its potential therapeutic application in inflammatory diseases medkoo.comnih.govnih.gov. Preclinical data have indicated that RDEA-436 functions as a potent in vitro and in vivo inhibitor of MEK, exhibiting favorable pharmacokinetic properties, including low central nervous system (CNS) penetration medkoo.comidrblab.net.

The Pristane-Induced Arthritis (PIA) model in rats is a well-established and highly reproducible preclinical model for studying rheumatoid arthritis (RA). This model closely mimics several features of human RA, such as the chronic and relapsing course of the disease, symmetrical inflammation, T-cell infiltration, and erosive destruction of peripheral cartilaginous joints nih.gov. The PIA model is widely utilized for evaluating the mechanisms underlying inflammatory joint diseases and for assessing the efficacy of novel anti-arthritic therapies nih.gov. Studies using this model have shown that standard anti-rheumatic treatments, including etanercept, dexamethasone, cyclosporine A, and fingolimod, are effective in ameliorating arthritis symptoms.

Despite RDEA-436's identification as a promising MEK inhibitor for inflammatory conditions and the relevance of the Pristane-Induced Arthritis model for evaluating such compounds, detailed research findings and specific data tables demonstrating the anti-inflammatory efficacy of RDEA-436 directly within the Pristane-Induced Arthritis animal model were not available in the examined preclinical literature. While RDEA-436 has shown potent MEK inhibition and favorable pharmacokinetics, and its predecessor RDEA119 has demonstrated efficacy in other inflammatory models like murine colitis nih.gov, specific data for RDEA-436 in PIA were not found.

Off Target Interactions and Their Mechanistic Implications

Identification of Off-Targets Beyond MEK1/2

Beyond its intended MEK1/2 targets, RDEA-436 has demonstrated interactions with a range of other proteins, including non-kinase targets. This broader binding profile was revealed through comprehensive chemical proteomics studies tum.de.

Discovery of Interactions with Non-Kinase Targets (e.g., S-adenosylmethionine synthase MAT2A, Oxidoreductase NQO2)

Chemical proteomics, specifically competitive Kinobeads profiling, has been instrumental in identifying the extensive target landscape of small molecule inhibitors. In a study involving 242 clinical trial inhibitors, RDEA-436 was noted for exhibiting interactions with the most off-targets among the tested compounds tum.de. Notably, this included the identification of two significant non-kinase off-targets: S-adenosylmethionine synthase (MAT2A) and the oxidoreductase NQO2 tum.de. NQO2 has also been recognized as an off-target for other kinase inhibitors, such as Binimetinib tum.de.

The discovery of these non-kinase targets expands the understanding of RDEA-436's molecular interactions beyond the kinase family, highlighting its polypharmacological nature tum.de.

Off-Target ProteinClassificationPrimary Function
S-adenosylmethionine synthase (MAT2A)Enzyme (Transferase)Catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP uniprot.orgidrblab.net. SAM is a crucial methyl group donor in various cellular transmethylation reactions, regulating gene expression, cell growth, and differentiation uniprot.orgnih.gov.
Oxidoreductase NQO2Enzyme (Quinone Oxidoreductase)Functions as a two-electron reductase, involved in the detoxification of quinones by forming hydroquinones frontiersin.orgird.fr. It can also contribute to the production of reactive oxygen species (ROS) under certain conditions frontiersin.orgnih.gov.

Mechanistic Exploration of RDEA-436 Off-Target Binding

The identification of off-targets necessitates a deeper mechanistic exploration to understand the nature of these interactions and their potential cellular consequences.

Affinity and Binding Characteristics of RDEA-436 with Off-Targets

The competitive Kinobeads profiling technique employed for RDEA-436 allowed for the determination of effective concentrations for half-maximal inhibition (EC50 values) and apparent binding constants for various proteins tum.de. While specific numerical affinity values for RDEA-436's binding to MAT2A and NQO2 were not detailed in the provided search results, their identification as off-targets through this method indicates a measurable binding interaction tum.de. The methodology involves competition with a free inhibitor for the ATP pocket, leading to a dose-dependent decrease in potential targets bound to the beads, thereby providing insights into drug-protein interaction profiles tum.de.

Potential Influence of Off-Target Interactions on Cellular Processes

The off-target binding of RDEA-436 to MAT2A and NQO2 can potentially influence critical cellular processes due to the fundamental roles these enzymes play:

Influence on S-adenosylmethionine synthase (MAT2A): MAT2A is a key metabolic enzyme responsible for synthesizing S-adenosyl-L-methionine (SAM) uniprot.orgidrblab.netnih.gov. SAM is a vital molecule involved in numerous cellular transmethylation reactions that regulate gene expression, cell growth, and differentiation nih.gov. Inhibition of MAT2A by compounds like RDEA-436 could disrupt SAM production, thereby affecting these essential cellular processes. Importantly, MAT2A activity is selectively crucial in cancer cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme involved in the methionine salvage pathway, which is often deleted in certain human cancers nih.gov. Consequently, inhibition of MAT2A could potentially impede tumor cell growth in MTAP-deleted cancers that heavily rely on SAM synthesis nih.gov.

Structure Activity Relationship Sar and Drug Design Principles for Mek Inhibitors

General Principles Guiding MEK Inhibitor Structure-Activity Relationships

MEK inhibitors primarily function by binding to an allosteric site on the MEK enzyme, rather than directly competing with ATP for its binding pocket nih.govnews-medical.netnih.gov. This allosteric mode of inhibition is a defining characteristic that contributes to their high specificity and selectivity within the kinome nih.govnews-medical.netnih.govnih.gov. By binding to this unique site, MEK inhibitors induce conformational changes in the enzyme, effectively locking it in a catalytically inactive state nih.govnews-medical.net. This conformational constraint limits the movement of the activation loop, thereby reducing the ability of upstream kinases, such as RAF, to phosphorylate and activate MEK nih.govnews-medical.net.

Furthermore, recent structural and biochemical studies suggest that the physiologically relevant target for allosteric MEK inhibitors is not free MEK, but rather RAF/MEK complexes pnas.orgpnas.org. These inhibitors act most potently on BRAF/MEK complexes to block MEK activation, providing a conceptual and structural framework for the rational development of RAF-selective MEK inhibitors pnas.orgpnas.org. This mechanism ensures that the inhibitors exert their effects by preventing MEK's activation by RAF, ultimately suppressing the downstream phosphorylation of ERK1/2 nih.govpnas.org.

Design Strategies for Potent and Selective Allosteric MEK Inhibitors

The development of potent and selective allosteric MEK inhibitors relies heavily on rational design and lead optimization approaches, coupled with a thorough understanding of how chemical modifications influence biological activity and selectivity.

Rational Design and Lead Optimization Approaches

Rational drug design for MEK inhibitors often involves targeting specific inactive conformations of the kinase to achieve high selectivity nih.govnih.gov. This approach leverages the unique allosteric binding site of MEK, which is distinct from the highly conserved ATP-binding pocket found across many kinases news-medical.netnih.gov. By focusing on this allosteric site, medicinal chemists can design compounds that exhibit a high degree of kinase selectivity, minimizing off-target effects nih.gov.

Lead optimization efforts involve systematic modifications to the chemical structure of initial hits to improve their potency, selectivity, and pharmacokinetic properties researchgate.netnih.gov. This iterative process, often guided by structure-activity relationship (SAR) analysis, aims to fine-tune interactions with the MEK enzyme while addressing potential liabilities such as poor solubility or metabolic instability researchgate.netnih.govacs.org. For instance, insights from molecular dynamic simulations can reveal how specific structural features of inhibitors restrict the movement of key protein helices, providing a basis for designing compounds with enhanced selectivity aacrjournals.orgnih.gov.

Influence of Chemical Modifications on Biological Activity and Selectivity

Small chemical modifications can significantly impact the biological activity and selectivity of MEK inhibitors. For example, the introduction of a sulfamide (B24259) moiety has been shown to afford higher inhibitory activity and oral bioavailability to certain coumarin (B35378) dual RAF/MEK inhibitors researchgate.net. Another strategy, "nitrogen scanning," involves substituting carbon atoms with nitrogen atoms on aromatic rings within lead compounds nih.gov. This approach can lead to improved solubility and metabolic stability, while also influencing interactions with both on-target (RAF/MEK) and off-target proteins (e.g., CYPs and hERG channel) nih.gov. Identifying positions where nitrogen substitution maintains or enhances inhibitory activity while improving physicochemical properties is crucial for advancing compounds to clinical development nih.gov. Such targeted modifications allow for the exploration of chemical space to identify compounds with optimal profiles researchgate.net.

Comparative Analysis of RDEA-436 with Other MEK Inhibitor Chemical Classes

RDEA-436 is characterized as a novel, potent, and highly selective allosteric MEK inhibitor, representing a second-generation compound in Ardea Biosciences' MEK inhibitor research program corporate-ir.netmedkoo.combiospace.comfiercebiotech.com. It is a non-ATP competitive inhibitor, consistent with the mechanism of action of many successful MEK inhibitors corporate-ir.netmedkoo.com.

Preclinical data highlight RDEA-436's favorable pharmacological and pharmacokinetic properties. In enzymatic assays, RDEA-436 demonstrated potent inhibition of MEK phosphorylation of ERK, with IC₅₀ values of 11 nM for MEK1 and 23 nM for MEK2 aacrjournals.org. Its potency was also observed in cell-based assays, inhibiting anchorage-dependent proliferation in various human cancer cell lines (e.g., A375, SK-Mel-28, Colo205, HT29) with mean GI₅₀ values ranging from 8 to 13 nM aacrjournals.org. Notably, RDEA-436 showed increased potency in the presence of human serum compared to other MEK inhibitors, suggesting a potential advantage in clinical settings corporate-ir.netaacrjournals.org.

A comparative analysis of RDEA-436 with other MEK inhibitors, such as PD-325901 and ARRY-142886 (Selumetinib), reveals distinct profiles, particularly regarding potency in serum and potential for CNS penetration corporate-ir.net.

Table 1: Comparative Potency of MEK Inhibitors in Serum

CompoundEC₅₀ in 50% Mouse Serum (nM)EC₅₀ in 50% Human Serum (nM)
RDEA-43657 corporate-ir.net57 corporate-ir.net
PD-32590130 corporate-ir.net189 corporate-ir.net
ARRY-142886654 corporate-ir.net422 corporate-ir.net

Note: EC₅₀ values indicate the concentration for 50% of maximal effect in inhibiting ERK phosphorylation in cells, with shifts noted in the presence of serum. corporate-ir.net

Beyond potency, RDEA-436 exhibits favorable pharmacokinetic properties, including an oral bioavailability of 85% in mice and 29% in rats aacrjournals.org. It also demonstrates low CNS penetration, with a plasma AUC of 8.27 hrµg/mL and a brain AUC of 1.05 hrµg/mL in rats, suggesting a lower potential for central nervous system toxicity compared to compounds like PD-325901 corporate-ir.netaacrjournals.org. A human micro-dosing experiment indicated a half-life of approximately 20 hours for RDEA-436, supporting the potential for once-daily dosing in humans corporate-ir.netbiospace.com.

Other well-known and FDA-approved MEK inhibitors include Trametinib (GSK1120212), Cobimetinib (GDC-0973/XL518), Binimetinib (MEK162/ARRY-438162), and Selumetinib (AZD6244/ARRY-142886) nih.govaacrjournals.orgdrugbank.comfrontiersin.org. These compounds, like RDEA-436, are predominantly allosteric, non-ATP competitive inhibitors that target MEK1 and MEK2 nih.govnews-medical.netnih.gov. While these established inhibitors have demonstrated clinical success, RDEA-436 was developed as a second-generation compound with potentially enhanced potency and favorable pharmacokinetic attributes, particularly its sustained activity in human serum and low CNS penetration, which are critical for therapeutic development corporate-ir.netmedkoo.combiospace.comaacrjournals.orgdrugdiscoverynews.com.

Discovery and Early Research Trajectory of Rdea 436

Rationale for Developing RDEA-436 as a Second-Generation MEK Inhibitor

The rationale for developing RDEA-436 stemmed from the established importance of the RAS/RAF/MEK/ERK pathway as a therapeutic target in oncology and inflammatory diseases mrc.ac.ukcenmed.comnih.gov. MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that serve as key effectors within this cascade, phosphorylating and activating ERK1 and ERK2, which then translocate to the nucleus to regulate genes involved in cell proliferation and differentiation cenmed.comtocris.comguidetopharmacology.orgnih.gov. Inhibiting MEK can therefore block the downstream propagation of signals from activated BRAF or RAS proteins, leading to inhibition of cell proliferation and induction of apoptosis in tumor cells cenmed.comtocris.comharvard.edu.

RDEA-436 was developed by Ardea Biosciences as part of its MEK inhibitor research and development program, alongside other compounds like RDEA119 nih.govguidetopharmacology.org. It was specifically designated for clinical development due to its favorable pharmacological and pharmacokinetic (PK) properties mrc.ac.uknih.govfluoroprobe.comamericanelements.comnih.gov. These properties included low central nervous system (CNS) penetration and a long half-life, suggesting the potential for once-daily dosing in humans mrc.ac.uknih.govguidetopharmacology.org. The aim was to identify a novel series of potent MEK inhibitors with distinct pharmacological characteristics compared to existing MEK inhibitors in development fluoroprobe.com. Early preclinical data suggested that RDEA-436 might possess similar positive attributes to RDEA119, potentially with even greater potency fishersci.se.

Comparative Preclinical Characterization with Predecessor Compounds (e.g., RDEA119)

Both RDEA-436 and RDEA119 are characterized as non-ATP competitive, highly-selective MEK inhibitors nih.gov. RDEA119 demonstrated favorable properties, including oral dosing, excellent selectivity, and limited retention in the brain, which was anticipated to reduce the risk of CNS side effects nih.govguidetopharmacology.orgguidetoimmunopharmacology.org. RDEA-436 also exhibited potent in vitro and in vivo MEK inhibition with favorable pharmacokinetic properties and low CNS penetration mrc.ac.uknih.govguidetopharmacology.org.

Preclinical studies provided detailed insights into the inhibitory potency and selectivity of RDEA-436. In a radiometric enzyme assay that measured RDEA-436 inhibition of MEK phosphorylation of ERK, RDEA-436 yielded IC50 values of 11 nM for MEK1 and 23 nM for MEK2 fluoroprobe.com. X-ray crystallography studies of the MEK1-ATP-Mg-RDEA-436 complex revealed that RDEA-436 binds to an allosteric pocket within the MEK enzyme mrc.ac.ukfluoroprobe.com. This allosteric binding mode contributes to the high degree of selectivity observed with MEK inhibitors cenmed.comguidetopharmacology.org. When tested against a panel of 210 kinases, only MEK1 and MEK2 were significantly inhibited by RDEA-436 at a concentration of 10 µM, underscoring its high specificity mrc.ac.ukfluoroprobe.com.

Comparative cellular potency studies in A375 human melanoma cells, using ELISA analysis of cellular phospho-ERK levels, demonstrated varying EC50 values depending on serum concentration and species.

Table 1: Comparative EC50 Values of MEK Inhibitors in A375 Human Melanoma Cells fluoroprobe.com

CompoundSerum ConcentrationEC50 (nM) - Human SerumEC50 (nM) - Mouse Serum
RDEA-4361%2.7-4.8N/A
RDEA-43650%5757
PD-32590150%18930
ARRY-14288650%422654

Note: N/A indicates data not available for that specific condition in the provided sources.

These data indicate that while RDEA-436 was highly potent in 1% serum, its potency shifted in the presence of higher serum concentrations, a phenomenon also observed with other MEK inhibitors like PD-325901 and ARRY-142886 fluoroprobe.com. Notably, in 50% human serum, RDEA-436 emerged as the most potent MEK inhibitor among the tested compounds fluoroprobe.com.

Early Research Data Supporting Advancement for Further Investigation

Early research data strongly supported the advancement of RDEA-436 for further investigation, leading to its designation as a clinical development candidate mrc.ac.uknih.govamericanelements.comnih.gov.

Key Early Research Findings for RDEA-436:

Enzymatic Inhibition: RDEA-436 demonstrated potent inhibition of MEK1 and MEK2, with IC50 values of 11 nM and 23 nM, respectively, in a radiometric enzyme assay fluoroprobe.com.

Cellular Activity: In A375 human melanoma cells, RDEA-436 inhibited MEK activity with EC50 values ranging from 2.7 to 4.8 nM in the presence of 1% serum mrc.ac.ukfluoroprobe.com. Increasing serum concentration to 50% resulted in EC50 values between 28 and 121 nM fluoroprobe.com.

Cell Cycle Arrest: Flow cytometry studies revealed that RDEA-436 treatment induced a G1/S phase arrest in A375 cells mrc.ac.ukfluoroprobe.com.

Cytotoxicity in Primary Cells: RDEA-436 showed negligible cytotoxicity in primary hepatocytes at concentrations up to 100 µM mrc.ac.ukfluoroprobe.com.

Pharmacokinetic Profile:

Oral bioavailability was observed in preclinical animal models, with 85% in mice and 29% in rats mrc.ac.ukfluoroprobe.com.

In rats, a 5 mg/kg oral dose resulted in a plasma Area Under the Curve (AUC) of 8.27 hrµg/mL, while brain AUC levels were considerably lower at 1.05 hrµg/mL, indicating low CNS penetration mrc.ac.ukfluoroprobe.com. This low CNS penetration was considered a favorable pharmacokinetic property mrc.ac.ukfluoroprobe.com.

A human micro-dosing experiment indicated a long half-life of approximately 20 hours, supporting the potential for once-daily dosing in humans mrc.ac.uknih.govfluoroprobe.com.

Table 2: Summary of Early Pharmacokinetic Data for RDEA-436 mrc.ac.ukfluoroprobe.com

ParameterValue (Mice)Value (Rats)Value (Humans, micro-dose)
Oral Bioavailability85%29%N/A
Plasma AUC (5 mg/kg oral)N/A8.27 hrµg/mLN/A
Brain AUC (5 mg/kg oral)N/A1.05 hrµg/mLN/A
Half-lifeN/AN/A~20 hours

These comprehensive preclinical findings, particularly the potent and selective MEK inhibition, favorable pharmacokinetic profile with low CNS penetration, and evidence of cell cycle modulation, collectively supported the decision to advance RDEA-436 into further clinical investigation mrc.ac.uknih.govfluoroprobe.com.

Q & A

Q. How should conflicting results from independent studies on RDEA-436’s mechanism be reconciled?

  • Conduct a systematic review with PRISMA guidelines to assess study quality and bias . Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships . Publish negative results in preprint repositories to counter publication bias .

Q. What steps validate RDEA-436’s target engagement in complex biological systems?

  • Use CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to confirm direct target binding . Correlate with functional endpoints (e.g., downstream signaling inhibition) and orthogonal techniques (e.g., CRISPR-Cas9 knockouts) .

Ethical and Reporting Standards

Q. How can researchers ensure ethical rigor in RDEA-436 studies involving animal models?

  • Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including sample size justification and welfare metrics . Obtain ethics committee approval for protocols and disclose conflicts of interest .

Q. What are best practices for transparently reporting methodological limitations in RDEA-436 research?

  • Include a "Limitations" subsection discussing technical constraints (e.g., assay detection limits, model translatability) . Propose follow-up experiments to address gaps .

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